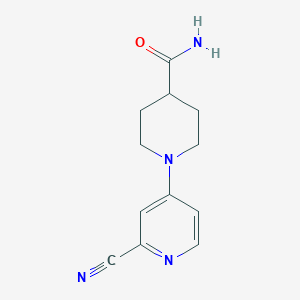![molecular formula C13H14FN3 B7555455 N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine](/img/structure/B7555455.png)
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine, also known as FPEA, is a chemical compound that has been widely studied for its potential therapeutic applications. FPEA belongs to a class of compounds known as phenylalkylamines, which have been shown to have a variety of pharmacological effects.
Mécanisme D'action
The exact mechanism of action of N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine is not fully understood, but it is thought to act on several different targets in the body. One proposed mechanism of action is through the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as dopamine and serotonin. N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine may also act on other targets in the body, such as ion channels and receptors.
Biochemical and Physiological Effects:
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been shown to have a variety of biochemical and physiological effects in the body. In addition to its potential neuroprotective and anticancer effects, N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been shown to have antioxidant properties and may be useful in the treatment of oxidative stress-related diseases. N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine in lab experiments is that it has been well-studied and its synthesis method is well-established. N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine is also relatively stable and can be stored for long periods of time. However, one limitation of using N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine in lab experiments is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are several potential future directions for research on N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine. One area of interest is in the development of N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine analogs with improved pharmacological properties. Another area of interest is in the development of N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine-based therapies for the treatment of specific diseases, such as cancer and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine and its potential targets in the body.
Méthodes De Synthèse
The synthesis of N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine involves several steps, including the reaction of 2-fluoro-5-nitrobenzyl bromide with pyrimidine-5-carbaldehyde, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been studied for its potential therapeutic applications in a variety of areas, including cancer, neurological disorders, and cardiovascular disease. In cancer research, N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and prostate cancer cells. In neurological research, N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cardiovascular research, N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine has been shown to have vasodilatory effects and may be useful in the treatment of hypertension.
Propriétés
IUPAC Name |
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c1-2-15-6-11-5-10(3-4-13(11)14)12-7-16-9-17-8-12/h3-5,7-9,15H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAIAIOREJCOPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)C2=CN=CN=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-fluoro-5-pyrimidin-5-ylphenyl)methyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,5-difluorophenyl)-2-[4-(hydroxymethyl)triazol-1-yl]acetamide](/img/structure/B7555383.png)
![2-[1-(3-Fluoro-4-methylphenyl)triazol-4-yl]ethanol](/img/structure/B7555387.png)

![1-[(Thieno[2,3-d]pyrimidin-4-ylamino)methyl]cyclohexan-1-ol](/img/structure/B7555402.png)
![2-[1-(3,5-Dimethylphenyl)triazol-4-yl]ethanol](/img/structure/B7555413.png)
![4-[(1-Cyclohexylpropylamino)methyl]benzoic acid](/img/structure/B7555416.png)
![4-(4-chloro-2-methylphenoxy)-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]butanamide](/img/structure/B7555418.png)
![[2-(3-Hydroxypropyl)pyrrolidin-1-yl]-quinolin-5-ylmethanone](/img/structure/B7555428.png)
![4-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7555431.png)

![2-amino-N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-phenylpropanamide](/img/structure/B7555440.png)

![4-[(2-Methylmorpholin-4-yl)methyl]pyridin-2-amine](/img/structure/B7555454.png)
![1-[[(5-methyl-1H-pyrazol-4-yl)methylamino]methyl]cyclohexan-1-ol](/img/structure/B7555459.png)